3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving the compound would depend on its molecular structure and the conditions under which it is subjected. Unfortunately, specific information about the chemical reactions involving the requested compound is not available in the searched resources .Scientific Research Applications
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential : Pyrimidine linked heterocyclic compounds, similar in structure to the one , have been synthesized using microwave irradiation techniques. These compounds have shown promising insecticidal and antimicrobial activities, indicating their potential for developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Antifungal Applications : Derivatives containing the pyrimidin-2-amine moiety have been synthesized and tested for their antifungal effectiveness against specific fungi types. The results suggest these compounds could be developed into potent antifungal agents, highlighting their significance in addressing fungal infections (Jafar et al., 2017).
Chemical Properties and Reactions
Electrophilic Ipso-Substitution Reactions : Research into thieno[2,3-d]pyrimidin-4-ones has explored their interactions in electrophilic ipso-substitution reactions, shedding light on the chemical reactivity and potential modifications of these compounds for further applications (Zh. et al., 2013).
Quantum Chemical Studies : Quantum chemical analyses have been conducted on similar thieno[2,3-d]pyrimidin-4-ones to understand their electronic structure and reactivity. These studies provide insights into the mechanism of ipso-substitution reactions, which are crucial for designing new compounds with targeted properties (Mamarahmonov et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3,6-dimethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-10-4-6-19(7-5-10)13(20)9-22-16-17-12-8-11(2)23-14(12)15(21)18(16)3/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIFNRBXIEPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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